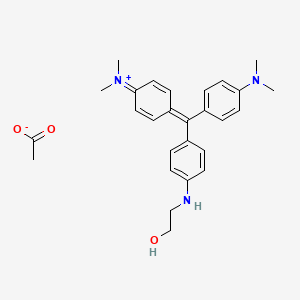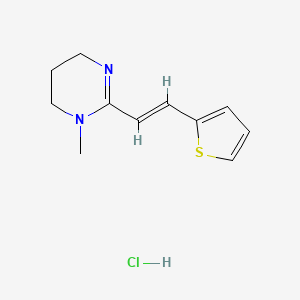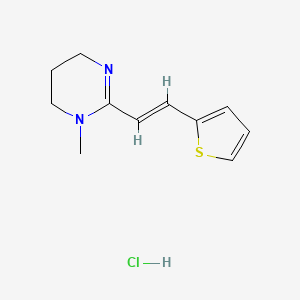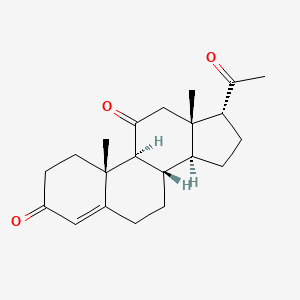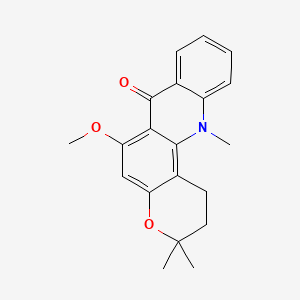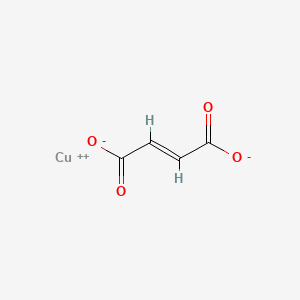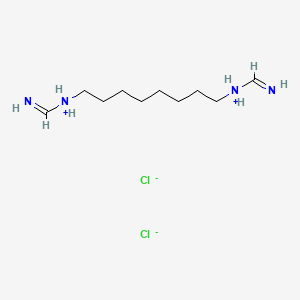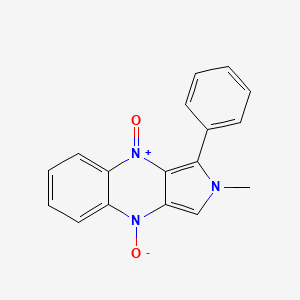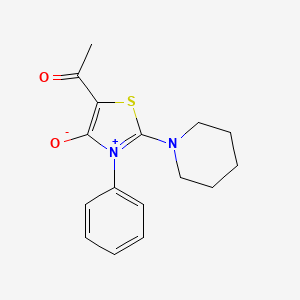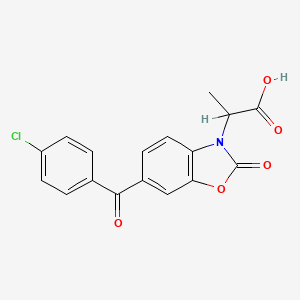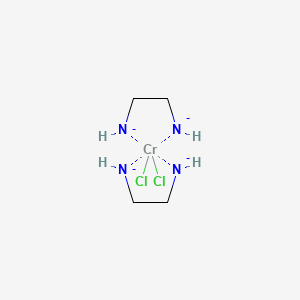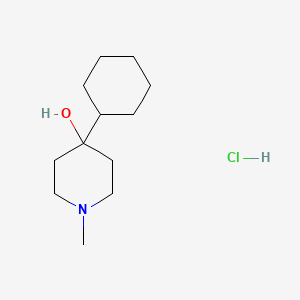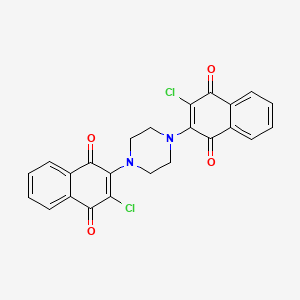
2,2'-Piperazine-1,4-diylbis(3-chloronaphthoquinone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) is a synthetic organic compound characterized by the presence of a piperazine ring linked to two 3-chloronaphthoquinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) typically involves the reaction of piperazine with 3-chloronaphthoquinone under controlled conditions. One common method includes the nucleophilic substitution reaction where piperazine reacts with 3-chloronaphthoquinone in the presence of a suitable solvent and base . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinone derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions within cells. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Piperazine-1,4-diylbisethanesulfonic acid: This compound has a similar piperazine core but different functional groups, leading to distinct chemical properties.
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Another compound with a piperazine core, but with dithiol moieties instead of naphthoquinone.
Uniqueness
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) is unique due to its specific combination of piperazine and 3-chloronaphthoquinone moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6312-47-6 |
|---|---|
Formule moléculaire |
C24H16Cl2N2O4 |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
2-chloro-3-[4-(3-chloro-1,4-dioxonaphthalen-2-yl)piperazin-1-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C24H16Cl2N2O4/c25-17-19(23(31)15-7-3-1-5-13(15)21(17)29)27-9-11-28(12-10-27)20-18(26)22(30)14-6-2-4-8-16(14)24(20)32/h1-8H,9-12H2 |
Clé InChI |
LLEAFADFRDXABW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


